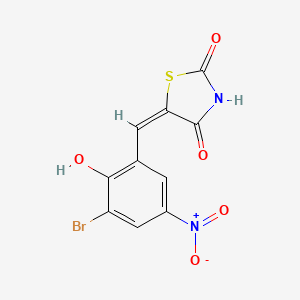![molecular formula C21H31N5O B5965121 N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B5965121.png)
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a pyridine ring, a cyclohexyl group, and a pyrazole ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine intermediate: The synthesis begins with the preparation of the pyridine intermediate by reacting 3-bromopyridine with cyclohexylmethylamine under basic conditions.
Coupling with pyrazole: The pyridine intermediate is then coupled with 3,5-dimethylpyrazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the amidation of the coupled product with 2-bromo-2-methylpropionyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or acidic catalysts.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)butanamide
- N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)pentanamide
Uniqueness
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide is unique due to its specific structural features, which include the combination of a pyridine ring, a cyclohexyl group, and a pyrazole ring. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O/c1-15-13-16(2)26(24-15)17(3)21(27)23-14-18-9-8-12-22-20(18)25(4)19-10-6-5-7-11-19/h8-9,12-13,17,19H,5-7,10-11,14H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPPYKQTAGNUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NCC2=C(N=CC=C2)N(C)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-isopropyl-5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5965047.png)
![6-[4-methyl-2-(4-methylpiperidino)-5-pyrimidinyl]-2-(4-methylpiperazino)-4(3H)-pyrimidinone](/img/structure/B5965048.png)
![N-cyclopropyl-3-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B5965060.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5965066.png)
![7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5965072.png)
![4-[(4-oxo-1-phenyl-6,7-dihydro-5H-indazol-3-yl)methyl]piperidine-2,6-dione](/img/structure/B5965079.png)
![3-[(E)-(5-nitrobenzimidazol-2-ylidene)methyl]-1H-indol-2-ol](/img/structure/B5965081.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5965083.png)
![4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5965086.png)
![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5965092.png)
![2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5965105.png)


![1-(3-ethoxy-4-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5965149.png)
